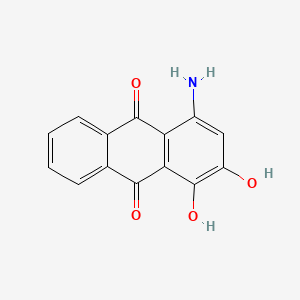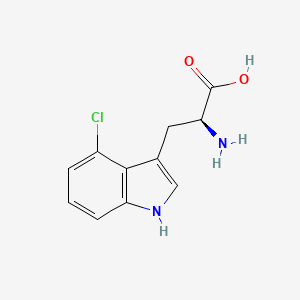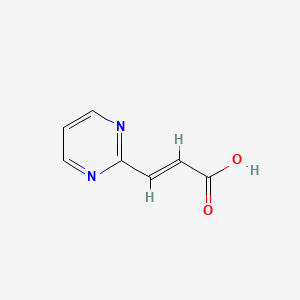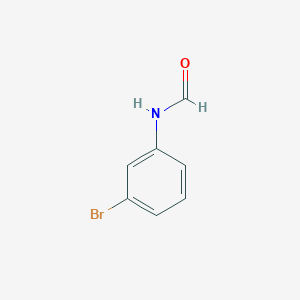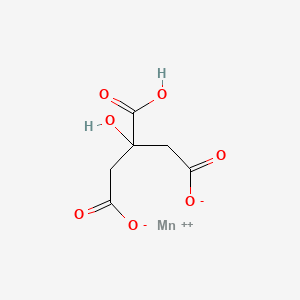![molecular formula C14H20BrN3 B1611365 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane CAS No. 918653-07-3](/img/structure/B1611365.png)
3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane
Übersicht
Beschreibung
3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a bromopyridine moiety and a diazaspiro undecane framework. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the bromopyridine group. One common method involves the reaction of a suitable diazaspiro[5.5]undecane precursor with 5-bromopyridine under specific conditions. The reaction often requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction mixture being heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis from laboratory to industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions, leading to the formation of more complex spirocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological disorders and infectious diseases.
Biological Studies: The compound is used in studies investigating the interaction of spirocyclic compounds with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the development of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it valuable in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with the active sites of target proteins. The spirocyclic structure provides rigidity and spatial orientation, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic core but with an oxygen atom in place of one of the nitrogen atoms.
1,9-Diazaspiro[5.5]undecane: Similar in structure but lacks the bromopyridine moiety.
2,4-Dioxa- and 2,4-diazaspiro[5.5]undecanones: These compounds have different substituents on the spirocyclic core, leading to variations in their chemical and biological properties.
Uniqueness
3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane is unique due to the presence of the bromopyridine group, which imparts distinct chemical reactivity and biological activity. The combination of the spirocyclic core and the bromopyridine moiety makes it a versatile compound for various applications in medicinal chemistry and chemical biology.
Eigenschaften
IUPAC Name |
3-(5-bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3/c15-12-1-2-13(17-11-12)18-9-5-14(6-10-18)3-7-16-8-4-14/h1-2,11,16H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAIRUOJCWLHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=NC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579968 | |
| Record name | 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918653-07-3 | |
| Record name | 3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



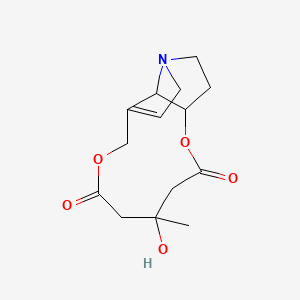


![3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611292.png)
